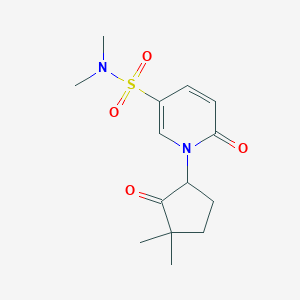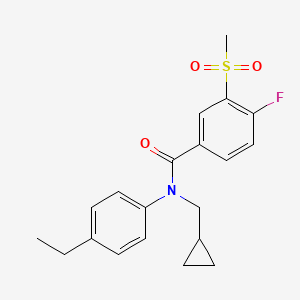
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide, also known as DMS, is a compound that has been used in scientific research for its potential therapeutic properties. It belongs to the class of sulfonamide compounds and has been studied for its effects on various biological processes.
Mécanisme D'action
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide is believed to exert its effects by binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the production of bicarbonate ions and an increase in the production of carbon dioxide. This compound has also been shown to inhibit the activity of matrix metalloproteinases by binding to their active sites and preventing the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of bicarbonate ions and increase the production of carbon dioxide, which may have implications for the regulation of acid-base balance. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which may have implications for tissue remodeling and repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it may have off-target effects on other enzymes or biological processes, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide. One direction is to investigate its potential therapeutic properties in diseases such as cancer and osteoarthritis, where matrix metalloproteinases play a role in disease progression. Another direction is to investigate its effects on other biological processes, such as ion channels or transporters. Additionally, the development of more selective inhibitors of carbonic anhydrase may provide a more targeted approach for the treatment of acid-base disorders.
Méthodes De Synthèse
The synthesis of 1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide involves the reaction of 3,3-dimethyl-2-oxocyclopentanone with N,N-dimethyl-6-hydroxypyridine-3-sulfonamide in the presence of a base such as sodium hydride. The reaction results in the formation of this compound as a yellow solid. The purity of the compound can be improved by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide has been studied for its potential therapeutic properties in various biological processes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance. This compound has also been studied for its effects on the activity of matrix metalloproteinases, enzymes that play a role in tissue remodeling and repair.
Propriétés
IUPAC Name |
1-(3,3-dimethyl-2-oxocyclopentyl)-N,N-dimethyl-6-oxopyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(2)8-7-11(13(14)18)16-9-10(5-6-12(16)17)21(19,20)15(3)4/h5-6,9,11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYIDBBFXWSNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)N2C=C(C=CC2=O)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methylcyclopentyl)methanone](/img/structure/B7429476.png)

![6,7-dimethoxy-2-[(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptan-5-yl]quinazolin-4-amine](/img/structure/B7429485.png)
![methyl 2-cyclopropyl-2-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B7429497.png)
![N-(cyclohexylmethyl)-2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-2-methylpropanamide](/img/structure/B7429508.png)
![4-[[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-oxobutanoyl]amino]-3-methoxybenzamide](/img/structure/B7429510.png)
![Methyl 2-[3-[(6-methoxypyrazine-2-carbonyl)amino]phenyl]propanoate](/img/structure/B7429517.png)
![1-[3-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)ethane-1,2-dione](/img/structure/B7429520.png)
![[4-(2-Methoxy-2-oxoethyl)phenyl] 1-phenylpyrrolidine-3-carboxylate](/img/structure/B7429528.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)
![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)
![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
